molecular formula C12H9ClO B026460 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride CAS No. 106817-62-3

Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride

Cat. No. B026460
M. Wt: 204.65 g/mol
InChI Key: ZNKAJOQBSSHAIX-UHFFFAOYSA-N
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Description

Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride, commonly known as BUPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPC is a highly reactive compound that belongs to the family of bicyclic compounds.

Mechanism Of Action

The mechanism of action of BUPC is still not fully understood. However, it has been reported that BUPC induces apoptosis in cancer cells by activating the caspase pathway. BUPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

Biochemical And Physiological Effects

BUPC has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. BUPC has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, BUPC has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

One of the main advantages of BUPC is its high reactivity, which makes it an excellent reagent for organic synthesis. Additionally, BUPC exhibits potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. However, BUPC is highly reactive and can be hazardous if not handled properly. Therefore, it requires careful handling and storage.

Future Directions

The potential applications of BUPC in various fields make it an exciting area of research. Future studies could focus on the development of new anticancer drugs based on BUPC and the synthesis of novel organic materials using BUPC as a reagent. Additionally, further studies could investigate the mechanism of action of BUPC and its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, BUPC is a highly reactive compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BUPC's potent antitumor activity makes it a potential candidate for the development of new anticancer drugs, and its high reactivity makes it an excellent reagent for organic synthesis. Further studies are required to fully understand the mechanism of action of BUPC and its potential applications in other fields.

Synthesis Methods

The synthesis of BUPC involves the reaction of bicyclo[4.4.1]undeca-2,7-diene with dichloromethylene followed by oxidation with potassium permanganate. This process yields BUPC in a yield of approximately 80%.

Scientific Research Applications

BUPC has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been reported that BUPC exhibits antitumor activity against various cancer cell lines, including leukemia and breast cancer. BUPC has also been used in the synthesis of novel organic materials and as a reagent in organic synthesis.

properties

CAS RN

106817-62-3

Product Name

Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2

InChI Key

ZNKAJOQBSSHAIX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl

Canonical SMILES

C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl

synonyms

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carbonyl chloride (9CI)

Origin of Product

United States

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